molecular formula C21H17N3O3S B12032787 2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate CAS No. 606961-44-8

2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Cat. No.: B12032787
CAS No.: 606961-44-8
M. Wt: 391.4 g/mol
InChI Key: HLNJTEPHXGUGRW-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves multiple steps. The synthetic route typically starts with the preparation of the thiazole and triazole rings, followed by their fusion and subsequent functionalization with phenyl and acetate groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it may be used in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Properties

CAS No.

606961-44-8

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

[2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C21H17N3O3S/c1-12-9-15(10-13(2)18(12)27-14(3)25)11-17-20(26)24-21(28-17)22-19(23-24)16-7-5-4-6-8-16/h4-11H,1-3H3/b17-11+

InChI Key

HLNJTEPHXGUGRW-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC(=O)C)C)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.